molecular formula C13H16N2S B8751607 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole

2-[(piperidin-3-yl)methyl]-1,3-benzothiazole

Cat. No.: B8751607
M. Wt: 232.35 g/mol
InChI Key: KIRWOLSOCHDART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(piperidin-3-yl)methyl]-1,3-benzothiazole is a chemical compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole typically involves the coupling of a piperidine derivative with a benzothiazole precursor. One common method includes the reaction of 2-amino benzothiazole with a piperidine derivative under suitable conditions. For instance, the reaction can be carried out by treating 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-[(piperidin-3-yl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

2-[(piperidin-3-yl)methyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design more potent and selective drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole, known for its antimicrobial properties.

    Piperidine: A simple heterocyclic amine that serves as a building block for various pharmaceuticals.

    Benzothiazole: A heterocyclic compound with applications in the synthesis of dyes, drugs, and other chemicals.

Uniqueness

This compound is unique due to the combination of piperidine and benzothiazole rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

KIRWOLSOCHDART-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.58 g (1.75 mmol) of tert-butyl 3-benzothiazol-2-ylmethylpiperidine-1-carboxylate were dissolved in 5.0 ml of hydrogen chloride/dioxane (4 N) and stirred at room temperature for 1 h. The solvent was removed in vacuo, and the residue was dissolved in 50 ml of water. The aqueous phase was adjusted to pH=9 using sodium hydroxide solution (1 N) and extracted with 2×50 ml of ethyl acetate. Conventional work-up gave 0.41 g of 2-piperidin-3-ylmethylbenzothiazole; HPLC/MS (M+H)+=233 as oil.
Name
tert-butyl 3-benzothiazol-2-ylmethylpiperidine-1-carboxylate
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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